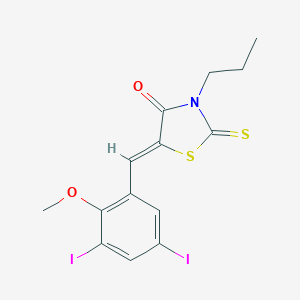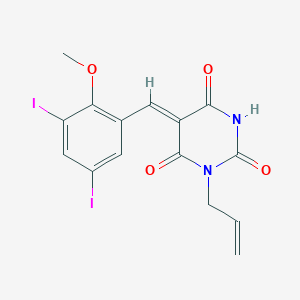![molecular formula C27H24N2O5S B301713 2-[2-methoxy(phenylsulfonyl)anilino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B301713.png)
2-[2-methoxy(phenylsulfonyl)anilino]-N-(4-phenoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-methoxy(phenylsulfonyl)anilino]-N-(4-phenoxyphenyl)acetamide, commonly known as MPAPA, is a chemical compound that has gained attention in the scientific community due to its potential in various research applications.
Mécanisme D'action
The exact mechanism of action of MPAPA is not fully understood, but it is believed to work through multiple pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways.
Biochemical and Physiological Effects:
MPAPA has been found to affect various biochemical and physiological processes in the body. Studies have shown that MPAPA can induce cell cycle arrest, inhibit the expression of pro-inflammatory cytokines, and modulate the expression of various genes involved in cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPAPA in lab experiments is its potential as a novel anti-cancer agent. However, one of the limitations is the lack of comprehensive studies on its toxicity and pharmacokinetics.
Orientations Futures
There are several future directions for MPAPA research, including the investigation of its potential as a therapeutic agent for various types of cancer and inflammatory diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for MPAPA, as well as its toxicity profile and pharmacokinetics. Finally, the development of novel MPAPA derivatives with improved efficacy and safety profiles is an area of ongoing research.
In conclusion, MPAPA is a promising chemical compound that has gained attention in the scientific community due to its potential in various research applications, particularly in the field of cancer research. While there is still much to learn about its mechanism of action, biochemical and physiological effects, and potential therapeutic applications, MPAPA represents a promising avenue for future research and development.
Méthodes De Synthèse
MPAPA can be synthesized through a multi-step process involving the reaction of 4-phenoxyphenylamine with 2-chloroacetyl chloride, followed by the reaction of the resulting intermediate with 2-methoxyphenylsulfonyl chloride. The final product is obtained by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
MPAPA has been found to have potential in various scientific research applications, particularly in the field of cancer research. Studies have shown that MPAPA has anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, MPAPA has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Nom du produit |
2-[2-methoxy(phenylsulfonyl)anilino]-N-(4-phenoxyphenyl)acetamide |
|---|---|
Formule moléculaire |
C27H24N2O5S |
Poids moléculaire |
488.6 g/mol |
Nom IUPAC |
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C27H24N2O5S/c1-33-26-15-9-8-14-25(26)29(35(31,32)24-12-6-3-7-13-24)20-27(30)28-21-16-18-23(19-17-21)34-22-10-4-2-5-11-22/h2-19H,20H2,1H3,(H,28,30) |
Clé InChI |
VIKXIUXOAVWEMG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
SMILES canonique |
COC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorophenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B301631.png)
![N-(1,3-benzodioxol-5-yl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B301632.png)
![2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B301633.png)
![5-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301636.png)
![5-[4-(difluoromethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301637.png)
![2-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301638.png)
![2-{3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301639.png)
![(2E)-2-[4-(difluoromethoxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B301640.png)

![N-(2-bromo-4,5-dimethylphenyl)-2-{4-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B301642.png)

![N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301648.png)
![N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301651.png)
![N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B301653.png)